2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one

Tyrosine kinase inhibitor Broad-spectrum TK inhibition PD166285

Researchers frequently procure incorrect pyridopyrimidinone isomers, invalidating SAR. 2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one (CAS 374706-35-1) is the authentic core for kinase programs. - Sub-100 nM potency across PDGFr, FGFr, EGFr, c-Src (derivative 63: IC50 0.009-0.079 μM) - Defined IP: composition-of-matter patents EP3172214A4, US9828373B2 for CDK2/CDK4/CDK6 inhibitors - Five diversity centers (C2, C4, C5, C6, N8) for parallel library synthesis - ≥98% purity; shipped ambient; R&D use only.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
Cat. No. B15362838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=NC(=NC=C21)N
InChIInChI=1S/C7H6N4O/c8-7-9-3-4-1-2-5(12)10-6(4)11-7/h1-3H,(H3,8,9,10,11,12)
InChIKeyATLXXIXQFJFKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one: Identity, Properties & Procurement


2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic scaffold that forms the core of numerous potent tyrosine kinase (TK) and cyclin-dependent kinase (CDK) inhibitors. This scaffold is characterized by a pyrido[2,3-d]pyrimidine core with a 2-amino substituent and a 7(8H)-one carbonyl group, which enables ATP-competitive binding at the kinase hinge region [1]. The scaffold has been employed in the development of both broad-spectrum TK inhibitors (e.g., PD166285 inhibiting PDGFR-β, EGFR, FGFR1, and c-Src at IC50 values between 7–85 nM) [2] and highly selective agents targeting specific kinases such as FGFR4 and CDK4/6 [3]. Over 20,000 structures based on this scaffold have been described in the literature, corresponding to approximately 2,900 references, underscoring its established role in kinase-targeted drug discovery [1].

Workflow
Synthesis of 2,6,8-trisubstituted kinase inhibitor libraries
Isomer Selection
Authentic 7(8H)-one topology required for correct target engagement
Diversification
C2, C6, N8 substitution handles support systematic SAR exploration

2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one: Isomer Specificity in Drug Discovery


The position of the carbonyl group (7(8H)-one vs. 4(3H)-one) and the presence of the 2-amino substituent are critical determinants of kinase inhibition profile and potency. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives exhibit poor inhibitory potency against certain targets (e.g., plasmepsins I, II, IV), irrespective of substituent variation [1], while the 7(8H)-one scaffold demonstrates broad and potent activity against receptor and non-receptor tyrosine kinases [2]. Additionally, replacement of the 2-amino group with a 2-hydroxy substituent can result in a dramatic loss of kinase inhibitory activity (IC50 >50,000 nM vs. 24 nM for the 2-amino analog against Wee1) [3]. Therefore, generic substitution of in-class pyridopyrimidinones without consideration of regioisomeric carbonyl placement or the 2-amino substituent can lead to complete loss of target engagement, making scaffold-specific procurement essential.

Isomeric Scaffold Mismatch
4(3H)-one isomer exhibits poor plasmepsin inhibition; kinase SAR built on 7(8H)-one template may not transfer
Target Engagement Topology
Positional isomerism alters hydrogen-bonding vectors; core topology, not substituent variation, determines biological activity profile
Program-Specific Validation
Incorrect regioisomer procurement may require re-optimization of synthetic routes and biological assay cascades

2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one: Evidence of Selectivity, Potency & Synthetic Utility


Scaffold Isomer Potency: 7(8H)-one vs. 4(3H)-one in Plasmepsin Assays

The 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivative PD166285 (compound 63) inhibited PDGFR-β, EGFR, FGFR1, and c-Src tyrosine kinases with IC50 values ranging from 7 to 85 nM in enzymatic assays [1]. In contrast, the selective FGFR1 inhibitor PD173074, which is based on a distinct pyrido[2,3-d]pyrimidine scaffold, displayed selective inhibitory activity toward FGFR1 TK at 26 nM but lacked activity against PDGFR-β, EGFR, and c-Src at comparable concentrations [1]. This demonstrates that the 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one scaffold can be tuned to achieve either broad-spectrum TK inhibition or selectivity, depending on the substitution pattern.

Scaffold Isomer Comparison
Head-to-head
Pyrido[2,3-d]pyrimidin-4(3H)-one: poor Plms I/II/IV inhibition; alternative isomers achieve high Plm IV potency
Core scaffold topology dictates target engagement profile
7(8H)-one not directly tested in this study; selectivity requires independent validation
Tyrosine kinase inhibitor Broad-spectrum TK inhibition PD166285

Tunable Kinase Selectivity via Gatekeeper Residues

Palbociclib (PD 0332991), a 2-aminopyridine-substituted pyrido[2,3-d]pyrimidin-7(8H)-one, exhibits exquisite selectivity for CDK4 (IC50 = 11 nM) and CDK6 (IC50 = 16 nM) with no significant activity against a panel of 34–36 additional protein kinases (IC50 >10 μM), yielding a selectivity window of >900-fold [1]. In contrast, the structurally related pyrido[2,3-d]pyrimidin-7(8H)-one-based inhibitor ON123300 is a less selective CDK4/CDK6/NUAK1 inhibitor, demonstrating that selectivity within this scaffold class is highly dependent on specific substitution patterns [2]. The introduction of a 2-aminopyridine side chain at the C2 position was identified as a critical modification conferring CDK4/6 selectivity [3].

Kinase Selectivity Tuning
Class-level
Structure-based design narrows selectivity toward SIK kinases, eliminating off-target PAK activity via gatekeeper interactions
Supports structure-guided selectivity design for kinase probes
Requires co-crystal structures for each analog series; class-level evidence
CDK4/6 inhibitor Kinase selectivity Palbociclib

Broad Tyrosine Kinase Inhibitory Potency

Replacement of the 2-amino group with a 2-hydroxy substituent in a 6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one analog resulted in a >2000-fold loss of kinase inhibitory activity (IC50 >50,000 nM vs. 24 nM for the corresponding 2-amino analog against Wee1 kinase) [1]. This is consistent with the role of the 2-amino group in forming critical hydrogen bonds with the kinase hinge region, a binding mode confirmed by X-ray crystallography for multiple analogs in this series [2]. This demonstrates that the 2-amino substituent is not a passive structural feature but a pharmacophoric requirement for potent kinase engagement.

Derivative Tyrosine Kinase IC₅₀
Class-level
Compound 63: PDGFr 0.079 μM, bFGFr 0.043 μM, EGFr 0.044 μM, c-Src 0.009 μM
Reported multi-kinase inhibition context for derivatized scaffold
Potency achieved via C2/N8 substitution; unsubstituted core not tested
Structure-activity relationship 2-Amino substituent Kinase hinge binding

Cellular and In Vivo Antitumor Activity

A series of 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-ones bearing an acrylamide warhead were shown to potently and selectively inhibit FGFR4 signaling through covalent modification of Cys552, a cysteine residue unique to FGFR4 among the FGFR family [1]. This covalent mechanism was confirmed by X-ray crystallography and correlated with target occupancy and pFGFR4 inhibition in vivo, as well as tumor regression in preclinical models of orthotopic and sorafenib-resistant hepatocellular carcinoma [1]. The covalent binding mode provides sustained target engagement that is not achievable with reversible ATP-competitive inhibitors, as evidenced by FGFR4-IN-8 retaining activity (IC50: 12–64 nM) against gatekeeper mutants due to covalent bonding .

Cellular & Model Response
Class-level
Derivative 63: autophosphorylation IC₅₀ 0.002–0.026 μM, xenograft tumor growth delay 10.6 days (SK-OV-3)
Reported cellular target engagement and model-response context
Results specific to tested cell lines and xenograft models; derivative data
FGFR4 inhibitor Covalent inhibitor Hepatocellular carcinoma

Synthetic Accessibility and Diversification Potential

Compound 63 (a 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivative) produced a tumor growth delay of 10.6 days against the relatively refractory SK-OV-3 ovarian xenograft model and also displayed activity against the HT-29 colon tumor model in in vivo studies [1]. In comparison, the optimized soluble urea derivative compound 32 produced a tumor growth delay of 14 days against the Colo-205 colon xenograft model [2]. These in vivo efficacy data distinguish this scaffold class from other pyridopyrimidine scaffolds that have shown only in vitro activity without confirmed in vivo antitumor effects.

Synthetic Diversification
Class-level
Up to 5 diversity centers (C2, C4, C5, C6, N8) vs. ~3–4 for 2-aminoquinazoline
Supports systematic SAR exploration and parallel library synthesis
Synthetic routes validated for library production
In vivo efficacy Xenograft Tumor growth delay

2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one: Procurement & Application Scenarios


Lead Generation for Tyrosine Kinase and CDK Inhibitors

For research groups seeking to establish broad kinase inhibition profiles, 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives such as PD166285 offer multi-kinase coverage (PDGFR-β, EGFR, FGFR1, and c-Src inhibited at IC50 7–85 nM) that selective scaffolds cannot provide [1]. This scaffold is ideal for hit-finding campaigns aiming to identify starting points for multi-targeted kinase inhibitor programs. Procurement of this scaffold as a core intermediate enables rapid library synthesis through diversification at the C2, C6, and N8 positions, as demonstrated in the SAR studies by Klutchko et al. [2].

Structure-Based Design of Selective Kinase Probes

The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold with appropriate 2-aminopyridine substitution (as in Palbociclib) provides >900-fold selectivity for CDK4/6 (IC50 = 11–16 nM) over 34+ other kinases [1]. This level of selectivity is critical for minimizing off-target toxicity in therapeutic applications. Research groups developing next-generation CDK4/6 inhibitors should procure 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one intermediates with suitable C5 and C6 substitution to build upon the established selectivity paradigm [2].

Patent-Guided CDK4/CDK6 Drug Discovery

The 2-amino-6,8-dimethyl-pyrido[2,3-d]pyrimidin-7(8H)-one scaffold with an acrylamide warhead enables covalent targeting of FGFR4 via Cys552 modification, retaining potency (IC50 = 12–64 nM) against gatekeeper mutants that confer resistance to reversible inhibitors [1]. This application scenario is particularly relevant for programs targeting sorafenib-resistant HCC, where covalent FGFR4 inhibition has demonstrated tumor regression in preclinical orthotopic models [1]. The covalent mechanism provides sustained target engagement confirmed by X-ray crystallography [1].

Combinatorial Library Synthesis for HTS

The availability of high-resolution X-ray co-crystal structures of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives bound to Wee1 kinase (PDB: 5VC5) [1] enables structure-based design of novel checkpoint kinase inhibitors. The 2-amino group forms critical hinge-region hydrogen bonds, and replacement with 2-hydroxy results in >2,000-fold potency loss (IC50 >50,000 nM vs. 24 nM) [2]. Procurement of this scaffold for fragment-based or structure-guided optimization programs provides a validated starting point with known binding mode and pharmacophoric requirements, reducing the risk of inactive analog synthesis.

Application
Selection Property
Validation Focus
Tyrosine Kinase & CDK Lead Gen
Privileged scaffold with validated multi-kinase SAR
Verify kinase selectivity and cellular target engagement
Selective Kinase Probe Design
Scaffold geometry enables back-pocket and gatekeeper interactions
Confirm isoform selectivity and off-target profiling
CDK4/6 Inhibitor Dev (IP-aligned)
Composition-of-matter patent estate for CDK2/4/6
Review granted patent claims and freedom-to-operate
HTS Library Synthesis
Up to 5 diversity centers for parallel synthesis
Validate synthetic tractability and library diversity
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